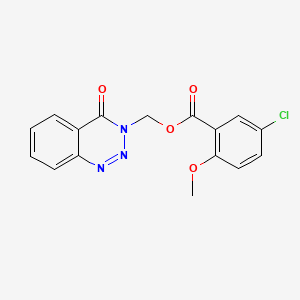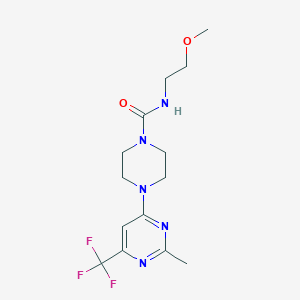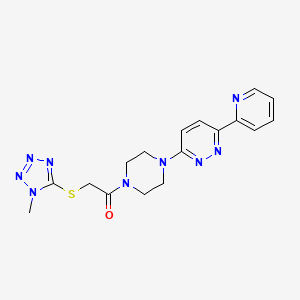![molecular formula C22H25N5OS B2436741 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 439111-89-4](/img/structure/B2436741.png)
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol” is a complex organic molecule. It contains several functional groups and rings, including a pyrrole ring, a thiophene ring, a pyrazolo[1,5-a]pyrimidine ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the pyrrole ring is aromatic and can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis and Biological Evaluation : This compound is synthesized as part of a novel series of heterocycles, including pyrazolo[1,5-a]pyrimidines, which are evaluated for their antimicrobial properties. These compounds have shown potential as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Application in Anticancer Research
- Anticancer and Anti-5-Lipoxygenase Agents : Research has been conducted on pyrazolo[1,5-a]pyrimidines derivatives, including similar compounds, for their potential use as anticancer and anti-5-lipoxygenase agents. These compounds have demonstrated promising results in cytotoxic studies against cancer cell lines (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis and Antimicrobial Activity of Derivatives
- Derivatives with Antimicrobial Properties : Derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, have been synthesized and tested for antimicrobial activities. These derivatives exhibit significant inhibitory efficiency against various bacterial strains (Abu-Melha, 2013).
Role in Antimicrobial and Anticancer Studies
- Synthesis for Antimicrobial and Anticancer Applications : Compounds within this chemical class have been synthesized and characterized for both their antimicrobial and anticancer activities. They are part of a broader study of pyrazolo[1,5-a]pyrimidines derivatives and their potential pharmaceutical applications (He, Qi, Wang, Li, Zhu, Wang, & Xu, 2020).
Antibacterial Activity and Biophysical Insights
- Antibacterial Activity and Protein Interactions : Research on similar pyrazolo[1,5-a]pyrimidines derivatives shows they have notable antibacterial activity. Studies also explore their interactions with plasma proteins, providing insights into their potential mechanisms of action (Hafez, El-Gazzar, & Al-Hussain, 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(piperidin-1-ylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS/c1-15-6-7-16(2)26(15)19-8-11-29-22(19)18-13-20-23-17(12-21(28)27(20)24-18)14-25-9-4-3-5-10-25/h6-8,11-13,24H,3-5,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXJUXYWRMNTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=CC(=O)N4N3)CN5CCCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(piperidinomethyl)pyrazolo[1,5-a]pyrimidin-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2436658.png)
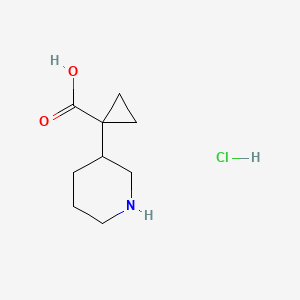
![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2436662.png)
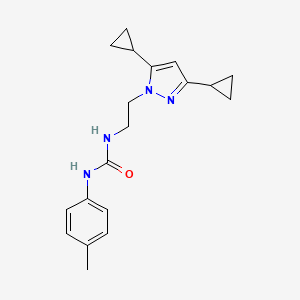
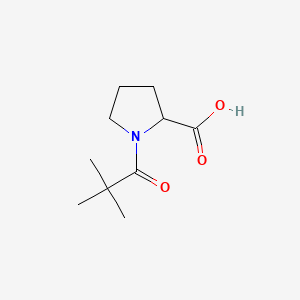
![4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2436666.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2436668.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436671.png)
![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2436672.png)
